molecular formula C12H16ClNO3 B3012452 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide CAS No. 1334376-51-0

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide

Cat. No.: B3012452
CAS No.: 1334376-51-0
M. Wt: 257.71
InChI Key: NNCHBTICYVOEIA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzene ring and a hydroxy-methoxy-methylpropyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-chlorobenzoyl chloride.

    Amidation: The 4-chlorobenzoyl chloride is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under basic conditions to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated benzamide.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of 4-chloro-N-(2-oxo-3-methoxy-2-methylpropyl)benzamide.

    Reduction: Formation of N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 4-chloro-N-(2-hydroxyphenyl)benzamide
  • 4-chloro-N-(3-methoxypropyl)benzamide
  • 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide

Comparison: 4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the same carbon atom, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar benzamides, potentially offering different biological activities and applications.

Biological Activity

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide is an organic compound belonging to the benzamide class. Its unique structure, featuring a chloro group at the para position of the benzene ring and a hydroxy-methoxy-2-methylpropyl group attached to the nitrogen atom, suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C12H16ClNO3
  • Molecular Weight : 257.71 g/mol
  • Structure : The compound's structure is characterized by its functional groups which may influence biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial and fungal strains, comparable to established antibiotics such as penicillin and ciprofloxacin.

Pathogen Type Tested Strains Activity Level
BacterialE. coli, S. aureusModerate to high
FungalC. albicansModerate

These findings suggest that the compound may inhibit microbial growth by interfering with essential metabolic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It appears to mitigate oxidative stress by scavenging free radicals, which can contribute to cellular damage and various diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound may interact with specific enzymes involved in microbial metabolism, leading to inhibition of growth.
  • Influence on Cellular Pathways : Similar compounds have been shown to affect pathways related to inflammation and oxidative stress, potentially through modulation of the NLRP3 inflammasome.
  • Reactivity of Functional Groups : The chloro and hydroxy groups may participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.

Case Studies

Several studies have explored the biological activity of structural analogs of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis found that compounds with similar structures demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential for development as a therapeutic agent against resistant strains .
  • Antioxidant Studies : In vitro assays showed that derivatives with similar functional groups significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide .

Future Directions in Research

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the safety and efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced activity.
  • Exploration of Additional Biological Targets : Investigating interactions with other cellular pathways could reveal broader therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(16,8-17-2)7-14-11(15)9-3-5-10(13)6-4-9/h3-6,16H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCHBTICYVOEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)Cl)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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